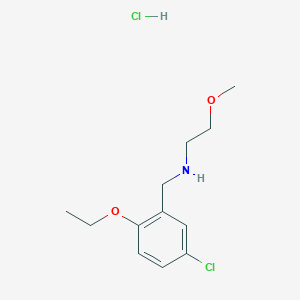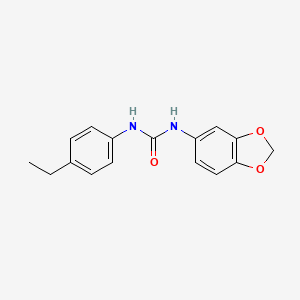![molecular formula C20H25FN2O2 B5369279 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol, also known as F13714, is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of pyridinols and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol is not fully understood. However, it has been shown to act as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is involved in the regulation of cognitive function, mood, and appetite. By blocking the 5-HT6 receptor, this compound may improve cognitive function and mood and reduce appetite.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function and mood. This compound has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and interleukin-1 beta, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it suitable for studying the effects of drugs on the central nervous system. This compound has also been shown to have a low toxicity profile in animal studies. However, the limitations of this compound include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
For the study of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol include human clinical trials and the development of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol involves several steps, including the condensation of 3-fluorobenzaldehyde with 2-(piperidin-1-yl)ethanamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the coupling of the resulting amine with 5-methoxy-2-pyridinol in the presence of a coupling agent. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.
Aplicaciones Científicas De Investigación
2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propiedades
IUPAC Name |
2-[[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-25-20-12-22-18(11-19(20)24)14-23-9-3-5-16(13-23)8-7-15-4-2-6-17(21)10-15/h2,4,6,10-12,16H,3,5,7-9,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCMBIXBZAKZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CCCC(C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)

![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)

